2-[(3-phenoxypropyl)thio]ethanol
Description
Properties
IUPAC Name |
2-(3-phenoxypropylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c12-7-10-14-9-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJVRCVFKDZWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 2-[(3-Phenoxypropyl)thio]ethanol, differing primarily in substituent groups and functional moieties:
Key Observations:
- Substituent Effects: Phenoxypropyl vs. Chlorine vs. Phenoxy: Chlorinated analogs (e.g., Bis{2-[(2-chloroethyl)thio]ethyl} ether) exhibit higher electrophilicity and reactivity but raise toxicity concerns, limiting biomedical applications .
- Functional Group Impact: Thioether vs. Amine: Thioether-containing compounds (e.g., this compound) are less basic than amine derivatives (e.g., 2-[(3-Aminopropyl)methylamino]ethanol), affecting their interaction with biological targets .
Physicochemical Properties
| Property | This compound (Inferred) | 2-[(3-Fluorobenzyl)thio]ethanol | Bis{2-[(2-chloroethyl)thio]ethyl} ether |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.3 (C11H16O2S) | 186.25 | 271.23 |
| Solubility | Low in water; soluble in ethanol, DMSO | Moderate in polar solvents | Insoluble in water; soluble in ether |
| Reactivity | Moderate (thioether oxidation) | High (fluorine substitution) | Very high (alkylating agent) |
Notes:
- The phenoxypropyl group in this compound likely reduces water solubility compared to simpler ethanol derivatives but improves compatibility with organic matrices .
- Chlorinated analogs like Bis{2-[(2-chloroethyl)thio]ethyl} ether show extreme reactivity, limiting their utility outside specialized industrial applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(3-phenoxypropyl)thio]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-phenoxypropyl chloride and thiourea to form an isothiocyanate intermediate, followed by reaction with ethanol under basic conditions (e.g., NaOH). Key parameters include:
- Temperature : 60–80°C for thiourea reaction .
- Solvent : Ethanol or PEG-400 for improved solubility and reaction efficiency .
- Catalyst : Bleaching Earth Clay (pH 12.5) enhances thioether bond formation .
- Yield optimization requires monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms the presence of the phenoxy group (δ 6.8–7.4 ppm), thioether (–SCH–, δ 2.8–3.2 ppm), and ethanol (–OH, δ 1.2–1.5 ppm) .
- IR : Peaks at 3200–3400 cm (–OH stretch) and 650–750 cm (C–S bond) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for CHOS) confirm molecular weight .
Q. How does the compound’s solubility and stability impact experimental design?
- Answer :
- Solubility : Polar solvents (ethanol, DMSO) are preferred for biological assays, while low water solubility necessitates surfactant use .
- Stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at 4°C under inert gas to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thioether-containing analogs?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) to compare activity across studies .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO) to the phenyl ring to enhance bioactivity, as seen in anti-inflammatory quinazoline derivatives .
- Target Validation : Employ molecular docking to identify potential enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory effects) .
Q. What strategies optimize multi-step synthesis of this compound derivatives for drug discovery?
- Answer :
- Stepwise Functionalization :
Thioether Oxidation : Use HO to form sulfoxide/sulfone derivatives for enhanced polarity .
Ethanol Esterification : React with acetic anhydride to improve membrane permeability .
- Automation : Continuous-flow reactors minimize intermediate degradation and improve reproducibility .
Q. How do computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .
- Metabolism Simulations : CYP450 enzyme interaction profiles (e.g., CYP3A4) are modeled using Schrödinger Suite to assess metabolic stability .
Critical Analysis of Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
